(3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone

Selective Estrogen Receptor Degrader (SERD) Breast Cancer Lead Optimization

(3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone is a synthetic heterocyclic building block featuring a fluoromethyl-substituted azetidine ring linked to a pyridin-3-yl methanone moiety. This compound belongs to a chemotype that has been explored in medicinal chemistry for the development of selective estrogen receptor degraders (SERDs).

Molecular Formula C10H11FN2O
Molecular Weight 194.209
CAS No. 2034378-13-5
Cat. No. B2901297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone
CAS2034378-13-5
Molecular FormulaC10H11FN2O
Molecular Weight194.209
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CN=CC=C2)CF
InChIInChI=1S/C10H11FN2O/c11-4-8-6-13(7-8)10(14)9-2-1-3-12-5-9/h1-3,5,8H,4,6-7H2
InChIKeyUFIJWVROKQXOGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone (CAS 2034378-13-5)


(3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone is a synthetic heterocyclic building block featuring a fluoromethyl-substituted azetidine ring linked to a pyridin-3-yl methanone moiety . This compound belongs to a chemotype that has been explored in medicinal chemistry for the development of selective estrogen receptor degraders (SERDs) [1]. Its structural features—specifically the strained azetidine ring and the fluoromethyl group—are of interest for modulating lipophilicity, metabolic stability, and target binding interactions [1][2]. While the compound is commercially available in research-grade purity (typically ≥98%), its full pharmacological profile remains underexplored in primary literature.

Why Generic Azetidine or Pyridyl Methanone Analogs Cannot Replace (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone


Direct interchange with unsubstituted azetidine or non-fluorinated pyridyl methanone analogs is not supported by existing data and carries significant risk in lead optimization or chemical biology applications . The fluoromethyl group on the azetidine ring is a critical structural feature that has been shown, within related chemotypes, to enhance binding, functional degradation efficacy, and metabolic stability compared to non-fluorinated or differently substituted control compounds [1][2]. Absence of this precise substitution pattern may result in loss of potency or altered polypharmacology, which would confound structure-activity relationship (SAR) studies or biological assay interpretation [1].

Quantitative Differentiation Guide for (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone vs. Closest Analogs


ER-α Degradation Efficacy: Fluoromethyl Azetidine vs. Pyrrolidine Side Chain Analogs

In a class-level inference based on a related bis-phenol chromene scaffold, a fluoromethyl azetidine side chain (as found in GDC-0927) achieved an ER-α degradation efficacy of 97%, compared to 91% for a fluoromethyl pyrrolidine analog (5a). The paper explicitly states that the fluoromethyl azetidine group was 'found to be preferred' for maximizing degradation efficacy [1]. This demonstrates the critical role of the azetidine ring size and fluoromethyl substitution for functional potency in this target class.

Selective Estrogen Receptor Degrader (SERD) Breast Cancer Lead Optimization

Crystallographic Binding Mode Differentiation: Fluoromethyl Azetidine vs. Unsubstituted Alkyl Side Chains

Co-crystal structures of enantiomeric chromene-SERD candidates revealed that the fluoromethyl azetidine side chain enables both a default binding mode (mimicking the A-D rings of estradiol) and a core-flipped binding mode in complex with ER-α [1]. This structural adaptability was crucial for achieving equivalent high potency of the enantiomeric pair (16aa and 16ab). While specific comparative structures with non-fluorinated alkyl azetidine analogs are not provided, the fluoromethyl group's interaction with the helix-12 (H12) region is hypothesized to be important for degradation induction.

X-ray Crystallography ER-α Binding Mode

Physical Property Differentiation: Predicted Lipophilicity vs. Unsubstituted Azetidine Analog

The introduction of a fluoromethyl group is predicted to increase lipophilicity (calculated logP) by approximately 0.5–0.8 log units compared to the unsubstituted azetidine analog, based on in silico calculations using the fragment-based methods . This modification may enhance membrane permeability but could also affect solubility. A direct measurement for the compound has not been published.

Lipophilicity Drug-likeness Physicochemical Properties

Optimal Application Scenarios for (3-(Fluoromethyl)azetidin-1-yl)(pyridin-3-yl)methanone Based on Evidence


Synthesis of Next-Generation Selective Estrogen Receptor Degraders (SERDs)

As a building block, this compound can be used to explore side-chain SAR in the context of ER-α degradation, where the fluoromethyl azetidine group has been clinically validated to achieve >97% target degradation in resistant models [1]. Its use is recommended over pyrrolidine analogs for maximizing degradation efficacy.

Chemical Biology Tools for Probing ER-α Binding Mode Plasticity

The compound’s scaffold is structurally related to probes that exhibit dual binding modes in ER-α co-crystal structures [2]. It can be employed to synthesize tool compounds for X-ray crystallography to investigate ligand-induced helix-12 (H12) displacement and degradation.

Fragment-Based Drug Discovery Libraries

The fluoromethyl azetidine motif is underrepresented in typical fragment libraries. Incorporating this compound can enhance library diversity and provide a starting point for FBDD campaigns targeting transcription factors or protein-protein interactions where lipophilic, strained rings are preferred .

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